
4-Morpholino-2-(trifluoromethyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Morpholino-2-(trifluoromethyl)benzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a benzohydrazide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-2-(trifluoromethyl)benzohydrazide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with hydrazine hydrate to form 4-(trifluoromethyl)benzohydrazide. This intermediate is then reacted with morpholine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Morpholino-2-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4-Morpholino-2-(trifluoromethyl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Morpholino-2-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can disrupt normal biochemical pathways, leading to therapeutic effects in the case of disease treatment.
相似化合物的比较
Similar Compounds
- 4-(Trifluoromethyl)benzohydrazide
- 4-Chlorobenzhydrazide
- 4-Bromobenzoic hydrazide
- 4-Fluorobenzoic hydrazide
Uniqueness
4-Morpholino-2-(trifluoromethyl)benzohydrazide is unique due to the presence of both a morpholine ring and a trifluoromethyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C12H14F3N3O2 |
|---|---|
分子量 |
289.25 g/mol |
IUPAC 名称 |
4-morpholin-4-yl-2-(trifluoromethyl)benzohydrazide |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)10-7-8(18-3-5-20-6-4-18)1-2-9(10)11(19)17-16/h1-2,7H,3-6,16H2,(H,17,19) |
InChI 键 |
QHJXCORYWORTDH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)NN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)
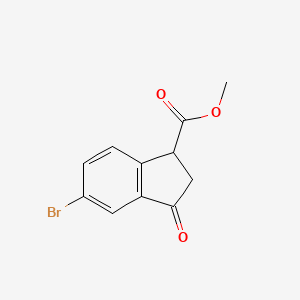

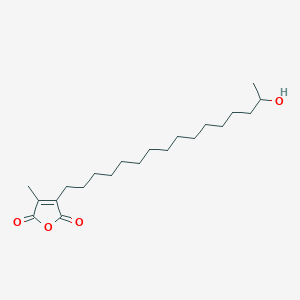
![6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)

![Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate](/img/structure/B13987803.png)
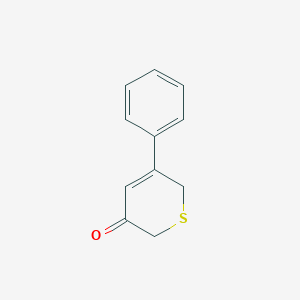

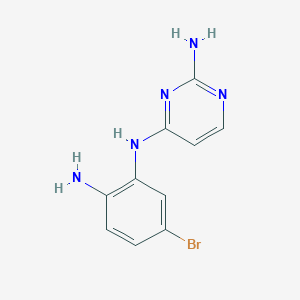

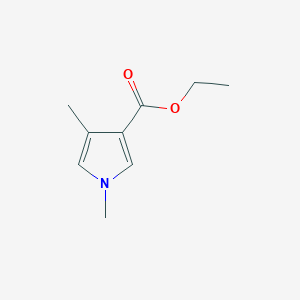
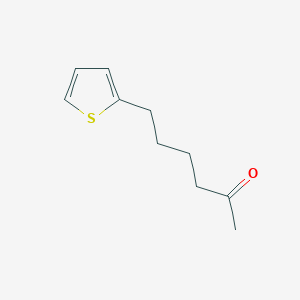
![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)
